Triacsin B

Beschreibung

Origin and Discovery from Streptomyces Species

The triacsins were originally discovered from the culture broth of Streptomyces species. Specifically, Triacsins A and B were isolated from Streptomyces sp. strain SK-1894. nih.gov Triacsin C was discovered in 1982 from a culture of Streptomyces aureofaciens, now known as Kitasatospora aureofaciens. wikipedia.orgchemeurope.com Another producer, Streptomyces tsukubaensis, has also been identified through bioinformatic analysis of the triacsin biosynthetic gene cluster in S. aureofaciens. nih.govresearchgate.netescholarship.orgnih.gov These discoveries stemmed from antibiotic screening programs, where the triacsins were initially characterized as vasodilators. chemeurope.comnih.govresearchgate.netresearchgate.netbiorxiv.org

Overview of the N-hydroxytriazene Moiety as a Conserved Pharmacophore

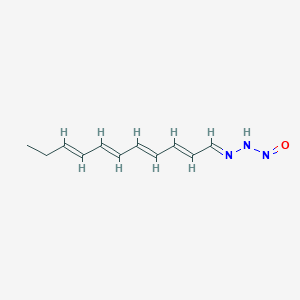

A defining characteristic of the triacsin family is the presence of a conserved N-hydroxytriazene moiety at the terminus of an 11-carbon chain. wikipedia.orgchemeurope.comnih.govresearchgate.netresearchgate.netbiorxiv.org This functional group, containing three consecutive nitrogen atoms and a nitrogen-oxygen bond, is considered rare in nature and is primarily found within the triacsin family of natural products. nih.govresearchgate.netbiorxiv.orgh1.coescholarship.orgbiorxiv.orgnih.govresearchgate.net The N-hydroxytriazene group contributes to the acidic properties of triacsins, allowing them to be considered analogs of polyunsaturated fatty acids. wikipedia.orgchemeurope.com Research into the biosynthesis of this unique moiety has revealed the involvement of specific enzymes, including a glycine-utilizing hydrazine-forming enzyme (Tri28) and a nitrous acid-utilizing N-nitrosating enzyme (Tri17), which catalyze the formation of the N-N bonds. biorxiv.orgh1.coresearchgate.net

Role as a Class of Acyl-CoA Synthetase Inhibitors

Triacsins are well-established as inhibitors of acyl-CoA synthetases (ACSs), particularly long-chain acyl-CoA synthetases (ACSLs). nih.govchemeurope.comnih.govresearchgate.netresearchgate.netbiorxiv.orgh1.conih.govresearchgate.netscbt.comchemicalbook.comsigmaaldrich.commdpi.comnih.govontosight.airesearchgate.netwjgnet.comkitasato-u.ac.jprndsystems.com These enzymes are crucial for activating fatty acids by catalyzing the formation of fatty acyl-CoA esters, a key step in lipid metabolism, including the synthesis of triglycerides and phospholipids (B1166683), as well as β-oxidation. researchgate.netchemicalbook.comresearchgate.netresearchgate.net

Triacsins mimic fatty acids, allowing them to compete for the catalytic domain of ACSLs and thus inhibit their activity. nih.govresearchgate.netmdpi.com Studies have shown that Triacsins A, B, C, and D exhibit different inhibitory potencies against ACSLs. nih.gov Triacsin C, for instance, has been reported as a potent competitive inhibitor of acyl-CoA synthetase activity. wjgnet.com The inhibitory capacity of triacsins is linked to their N-hydroxytriazene moiety. wjgnet.comkitasato-u.ac.jp

The inhibition of ACSLs by triacsins interferes with various aspects of lipid metabolism. This includes blocking the de novo synthesis of triglycerides, diglycerides, and cholesterol esters. wikipedia.orgchemeurope.comchemicalbook.com Research using triacsin C has provided evidence that inhibiting ACS activity can block certain pathways of lipid metabolism while others continue, suggesting functionally separate pools of acyl-CoA. researchgate.net For example, triacsin C has been shown to significantly inhibit the incorporation of labeled glycerol (B35011) and oleate (B1233923) into triglycerides and phospholipids in human fibroblasts, indicating impaired acylation via the de novo synthetic pathway. researchgate.net

The hierarchy of inhibitory potency among the triacsins against acyl-CoA synthetase activity has been investigated in various systems, including the membrane fraction of Raji cells. nih.gov The observed hierarchy for inhibiting cell proliferation in Raji cells by triacsins is consistent with their inhibitory potency against acyl-CoA synthetase activity, suggesting that the inhibition of ACSs leads to the inhibition of lipid synthesis and subsequently affects cell proliferation. nih.gov

Data on the inhibitory potency of Triacsins A, B, C, and D against long-chain acyl-CoA synthetase from different sources highlights the varying degrees of inhibition within the family. kitasato-u.ac.jp

| Triacsin | Pseudomonas fraji IC50 (μM) | Pseudomonas aeruginosa IC50 (μM) | Rat liver IC50 (μM) | Raji cells IC50 (μM) | HSDMICI cells Long chain ACS IC50 (μM) | Candida lipolytica ACS-I IC50 (μM) |

|---|---|---|---|---|---|---|

| A | 26 | 17 | 18 | 12 | NT | 5.5 |

| B | >150 | >200 | >200 | >100 | NT | >50 |

| C | 17 | 3.6 | 8.7 | 6.3 | 0.48 | 4.0 |

| D | >150 | >200 | >200 | >100 | NT | >50 |

NT: Not tested

Triacsin C has been shown to inhibit specific ACSL isoforms, including ACSL1, ACSL3, and ACSL4, by competing with fatty acids. mdpi.com At higher concentrations, it can also inhibit ACSL5. mdpi.com The sensitivity of human intestinal ACSL5 to triacsin C has also been demonstrated. wjgnet.com

Structure

3D Structure

Eigenschaften

CAS-Nummer |

105201-47-6 |

|---|---|

Molekularformel |

C10H19NO4S |

Molekulargewicht |

205.26 g/mol |

IUPAC-Name |

N-[(E)-[(2E,4E,6E,8E)-undeca-2,4,6,8-tetraenylidene]amino]nitrous amide |

InChI |

InChI=1S/C11H15N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h3-11H,2H2,1H3,(H,13,15)/b4-3+,6-5+,8-7+,10-9+,12-11+ |

InChI-Schlüssel |

UNHSVZVRFBRLAW-STAPSFGWSA-N |

SMILES |

CCC=CC=CC=CC=CC=NNN=O |

Isomerische SMILES |

CC/C=C/C=C/C=C/C=C/C=N/NN=O |

Kanonische SMILES |

CCC=CC=CC=CC=CC=NNN=O |

Synonyme |

triacsin B |

Herkunft des Produkts |

United States |

Molecular Mechanism of Acyl Coa Synthetase Inhibition by Triacsin B

Specificity for Long Chain Acyl-CoA Synthetase (ACSL/ACS, EC 6.2.1.3)

Triacsin B, along with other triacsins like Triacsin A and Triacsin C, demonstrates inhibitory activity towards long-chain acyl-CoA synthetases (ACSLs), also known as acyl-CoA ligases (EC 6.2.1.3) nih.govnih.govresearchgate.net. ACSLs are a family of enzymes responsible for catalyzing the conversion of long-chain fatty acids (typically 12 to 22 carbons in length) into their corresponding acyl-CoA esters researchgate.netdiabetesjournals.orgnih.govmdpi.com. This activation step is essential for the subsequent metabolism or incorporation of fatty acids into complex lipids researchgate.netdiabetesjournals.orgnih.govresearchgate.net. While Triacsin C is often highlighted as a potent inhibitor of ACSL activity, studies have shown that this compound also inhibits these enzymes, albeit with lower potency compared to Triacsin A and C nih.govresearchgate.netresearchgate.net. The inhibition of ACSL by triacsins, including this compound, affects pathways such as the de novo synthesis of triacylglycerol and phospholipids (B1166683) researchgate.netresearchgate.net.

Inhibitory Modality: Competitive Inhibition with Fatty Acyl Substrates

Kinetic analyses have revealed that the inhibition of acyl-CoA synthetase by triacsins, including Triacsin A (which shares structural similarities and inhibitory mechanisms with this compound), is competitive with respect to long-chain fatty acids nih.govnih.gov. This indicates that triacsins compete with the natural fatty acid substrates for binding to the active site of the ACSL enzyme nih.govresearchgate.net. By occupying the fatty acid binding pocket, this compound prevents the enzyme from catalyzing the formation of fatty acyl-CoA. The N-hydroxytriazene moiety present in the triacsin structure is suggested to be essential for this inhibitory activity nih.gov.

Structure-Activity Relationships within the Triacsin Family Regarding ACSL Inhibition

The triacsin family members (Triacsin A, B, C, and D) exhibit variations in their chemical structures, particularly in the polyunsaturated alkenyl chain. These structural differences contribute to their differential inhibitory potencies against ACSL enzymes nih.govdiabetesjournals.orgmdpi.comnih.govwjgnet.comoup.com.

Comparative Inhibitory Potency: Triacsin C > Triacsin A >> Triacsin D ≥ this compound

Studies comparing the inhibitory potency of the triacsin family members on ACSL activity have consistently shown a hierarchy. Triacsin C is generally the most potent inhibitor, followed by Triacsin A nih.govnih.govdiabetesjournals.orgmdpi.comresearchgate.netresearchgate.netnih.govwjgnet.comoup.com. Triacsin D and this compound are significantly less potent than Triacsin A and C, with their inhibitory effects often being comparable to or weaker than Triacsin D nih.govresearchgate.netresearchgate.netwjgnet.com. For instance, in inhibiting ACSL activity in Raji cell membrane fractions, Triacsin C showed the highest potency, followed by Triacsin A, with Triacsin D and this compound being considerably less potent nih.govresearchgate.netresearchgate.net. This hierarchy in enzyme inhibition correlates with their effects on cellular processes dependent on ACSL activity, such as lipid synthesis and cell proliferation nih.govresearchgate.netresearchgate.net.

Here is a representation of the comparative inhibitory potency:

| Triacsin Compound | Relative Inhibitory Potency (ACSL) |

| Triacsin C | Highest |

| Triacsin A | High |

| Triacsin D | Lower |

| This compound | Lower (often ≥ Triacsin D) |

Differential Sensitivity to Specific ACSL Isoforms (e.g., ACSL1, ACSL3, ACSL4, ACSL5)

There are multiple isoforms of ACSL (ACSL1, ACSL3, ACSL4, ACSL5, and ACSL6), each with distinct tissue distribution, subcellular localization, and substrate preferences diabetesjournals.orgnih.govmdpi.com. The sensitivity of these isoforms to triacsin inhibitors, including this compound, can vary nih.govresearchgate.netresearchgate.netapexbt.comresearchgate.net.

Research, primarily focusing on the more potent Triacsin C, has provided insights into the differential sensitivity of ACSL isoforms. Triacsin C is known to inhibit ACSL1, ACSL3, and ACSL4 at lower concentrations nih.govdiabetesjournals.orgmdpi.comwjgnet.com. Inhibition of ACSL5 and ACSL6 typically requires higher concentrations of Triacsin C mdpi.comwjgnet.com.

The differential sensitivity of ACSL isoforms to triacsins contributes to the varied effects observed on different lipid metabolic pathways and cellular functions upon treatment with these inhibitors researchgate.netdiabetesjournals.orgresearchgate.net.

Cellular and Subcellular Impacts of Triacsin B

Modulation of Intracellular Lipid Metabolism Pathways

The inhibition of ACSL by Triacsin B directly affects multiple aspects of intracellular lipid metabolism, including synthesis, storage, and partitioning of fatty acids.

Inhibition of de novo Lipid Synthesis

This compound, by inhibiting ACSL, interferes with the de novo synthesis of various lipids. The activation of fatty acids by ACSL is a prerequisite for their incorporation into newly synthesized lipids. physiology.orgresearchgate.net Studies have shown that triacsins, including Triacsin C (which has a similar mechanism of action to this compound as an ACSL inhibitor), can significantly block the de novo synthesis of glycerolipids and cholesterol esters. wikipedia.orgnih.gov For instance, Triacsin C has been shown to completely block de novo synthesis of triacylglycerol (TAG) and phospholipids (B1166683) (PL) in fibroblasts without affecting the reacylation of lysophospholipids. physiology.org In rat insulinoma cells, Triacsin C inhibited de novo synthesis of cellular lipids by 83%. physiology.org

Effects on Triacylglycerol, Phospholipid, and Cholesterol Ester Synthesis

This compound and other triacsins have marked effects on the synthesis of major lipid classes, including triacylglycerols (TAGs), phospholipids (PLs), and cholesterol esters (CEs). Inhibition of ACSL by triacsins reduces the availability of fatty acyl-CoA, which are essential substrates for the synthesis of these lipids. physiology.orgresearchgate.netfrontiersin.orgnih.gov

Research using Triacsin C has demonstrated a significant reduction in the incorporation of fatty acids into TAG, PL, and CE. In rat hepatocytes, Triacsin C inhibited TAG synthesis by 70% in cells from fed rats and 40% in cells from starved rats. physiology.org The incorporation of oleate (B1233923) into PL and CE was less affected, showing only 34% and 44% inhibition, respectively, at a concentration of 10 µM Triacsin C. physiology.org This suggests a differential sensitivity of various lipid synthesis pathways to ACSL inhibition. Triacsin C has also been shown to reduce the amount of cellular monoacylglycerols (MAGs), diacylglycerols (DAGs), TAGs, and CEs in Huh-7 cells. babraham.ac.uk

Here is a table summarizing the inhibitory effects of Triacsin C on lipid synthesis in rat hepatocytes:

| Lipid Class | Inhibition (%) (Fed Rats, 10 µM Triacsin C) | Inhibition (%) (Starved Rats, 10 µM Triacsin C) | Inhibition (%) (10 µM Triacsin C) physiology.org |

| Triacylglycerol (TAG) | 70 | 40 | 73 (Oleate incorporation) physiology.org |

| Phospholipid (PL) | Little effect | Little effect | 34 (Oleate incorporation) physiology.org |

| Cholesterol Ester (CE) | Little effect | Little effect | 44 (Oleate incorporation) physiology.org |

| Diacylglycerol (DAG) | - | - | 78 (Oleate incorporation) physiology.org |

Note: Data for fed/starved rats specifically refers to TAG synthesis inhibition percentage physiology.org. The other percentages for PL, CE, and DAG refer to oleate incorporation inhibition physiology.org.

Regulation of Fatty Acid Partitioning toward different metabolic fates

ACSL enzymes play a key role in directing activated fatty acids towards different metabolic fates, including β-oxidation for energy production or esterification for lipid synthesis and storage. physiology.orgresearchgate.netfrontiersin.org By inhibiting ACSL, this compound alters this partitioning.

Studies using Triacsin C have shown that it can significantly alter fatty acid partitioning. In INS(832/13) cells, Triacsin C markedly reduced fatty acid partitioning towards both oxidation and esterification products. diabetesjournals.orgresearchgate.net At 16 mmol/l glucose, oxidation was reduced by 100%, and esterification products were reduced by 67%. diabetesjournals.org This indicates that inhibiting ACSL biases fatty acids away from both energy metabolism and complex lipid synthesis.

Impact on Lipid Droplet Formation and Dynamics

Lipid droplets (LDs) are dynamic organelles that store neutral lipids, primarily TAGs and CEs. dojindo.com Their formation and dynamics are closely linked to the availability of fatty acyl-CoAs. As an ACSL inhibitor, this compound impacts LD formation.

Triacsin C, by blocking the activation of fatty acids required for esterification into TAG, has been shown to inhibit lipid droplet formation. dojindo.comnih.govrupress.org In HepG2 cells, the addition of Triacsin C inhibited lipid droplet formation induced by oleic acid, showing a 50-60% decrease in the number and total area of lipid droplets per cell. dojindo.com In 3T3-L1 adipocytes, Triacsin C treatment led to a dose-dependent decrease in cellular acyl-CoA levels and virtually abolished micro-LD formation that occurs in response to cellular fatty acid overload. nih.gov Triacsin C has also been observed to clear most of the lipid droplets in Huh-7 cells. babraham.ac.ukresearchgate.net

Cellular Responses and Physiological Perturbations

Beyond its direct effects on lipid metabolism, this compound's actions lead to broader cellular responses, including the inhibition of cell proliferation.

Inhibition of Cellular Proliferation

Inhibition of long-chain acyl-CoA synthetase by triacsins has been shown to inhibit cell proliferation. nih.govbiocrick.com This is likely due to the essential role of lipid synthesis in providing the building blocks and energy required for cell growth and division.

Studies on Raji cells, a human lymphoma cell line, demonstrated that triacsins inhibit cell proliferation in a dose-dependent manner. nih.govbiocrick.com this compound showed inhibitory activity against Raji cell proliferation, although it was less potent than Triacsin A or Triacsin C. nih.govbiocrick.com The concentrations required for 50% inhibition of cell growth at day 2 were reported as much greater than 20 µM for this compound, compared to 1.8 µM for Triacsin A and 1.0 µM for Triacsin C. nih.govbiocrick.com This hierarchy of inhibitory potency on cell proliferation mirrored their potency against acyl-CoA synthetase activity, suggesting a strong correlation between ACSL inhibition, disrupted lipid synthesis, and inhibited cell proliferation. nih.govbiocrick.com Triacsin C has also been shown to inhibit the proliferation of 3T3-L1 cells.

Here is a table showing the inhibitory potency of different triacsins on Raji cell proliferation:

| Triacsin | Concentration for 50% Inhibition of Cell Growth (Day 2) nih.govbiocrick.com |

| Triacsin A | 1.8 µM |

| This compound | > 20 µM |

| Triacsin C | 1.0 µM |

| Triacsin D | > 15 µM |

Note: Triacsin C exhibited the highest inhibitory potency among the tested triacsins against Raji cell proliferation at day 2. apexbt.com

Triacsin C has also been reported to induce apoptosis in various cancer cell lines and inhibit tumor growth in xenograft models. biocrick.comapexbt.com

Induction of Programmed Cell Death (Apoptosis)

Inhibition of ACSLs by triacsins, including Triacsin C, has been shown to induce apoptosis in various cell types, such as human T lymphoblastoma, glioma, and hepatocellular carcinoma cells. archivesofmedicalscience.com Specifically, Triacsin C has been observed to block β-cell apoptosis induced by fatty acids in a rat model of obesity. wikipedia.org Studies have demonstrated that Triacsin C can induce apoptosis in a concentration-dependent manner in HT 29 cells. pnas.org For instance, at a concentration of 10 µM, Triacsin C caused a significant increase in apoptosis compared to control cells. pnas.org

Combined treatment with Triacsin C and docosahexaenoic acid (DHA) significantly induced apoptosis in RL95-2 endometrial carcinoma cells. archivesofmedicalscience.comarchivesofmedicalscience.com This synergistic effect was observed with concentrations such as 5 µM Triacsin C and 125 µM DHA, leading to a substantial increase in cell death and nuclear fragmentation. archivesofmedicalscience.com The induction of apoptosis by Triacsin C and DHA appears to involve both mitochondrial and extrinsic pathways, with activation of caspases, including caspase-8, -9, -3, and -7. archivesofmedicalscience.comarchivesofmedicalscience.com Caspase-8 activation and subsequent binding to BID, leading to tBID activation in the mitochondria, appear to play a critical role in this process. archivesofmedicalscience.comarchivesofmedicalscience.com

Inhibition of ACSLs by Triacsin C has also been shown to blunt palmitate-induced cell death and PARP fragmentation in Caki-1 spheroids. mdpi.com This suggests that ACSL-dependent palmitate metabolism is necessary for its cytotoxic effects. mdpi.com

Influence on Mitochondrial Function and Oxidative Phosphorylation

Triacsin C treatment has been shown to negatively impact mitochondrial function and cellular metabolism in multiple myeloma cells. researchgate.netnih.gov Studies using multiple myeloma cell lines treated with Triacsin C revealed significant reductions in basal, maximal, and ATP-dependent mitochondrial respiration, as well as proton leakage. nih.gov This was accompanied by a notable decrease in total ATP production rates, primarily due to a reduction in mitochondrial ATP production rates. nih.gov Proteomic analysis of these cells indicated enriched pathways for mitochondrial dysfunction and oxidative phosphorylation. researchgate.netnih.gov

Research also suggests that inhibiting ACSLs with Triacsin C can modify the structure and content of cardiolipin (B10847521), a phospholipid primarily located in the inner mitochondrial membrane that is crucial for mitochondrial function and apoptosis signaling. archivesofmedicalscience.com This indicates that ACSLs are important for maintaining cardiolipin content and cell survival. archivesofmedicalscience.com

While Triacsin C can impact mitochondrial function, the specific effects can vary depending on the cell type and context. For example, in astrocytes exposed to amyloid-β, the combination of Triacsin C and amyloid-β exposure caused a drop in ATP levels, suggesting a role for lipid droplets in energy production under these conditions. nih.gov However, Triacsin C did not inhibit β-oxidation in cultured hepatocytes, although it inhibited ACS activity in isolated mitochondria and microsomes, suggesting the presence of ACS isoforms in mitochondria not directly coupled to β-oxidation. physiology.org

Induction of Endoplasmic Reticulum (ER) Stress

Inhibition of ACSLs by triacsins, particularly Triacsin C, has been linked to the induction of endoplasmic reticulum (ER) stress. researchgate.netmdpi.comahajournals.orgahajournals.org RNA-sequencing analysis of multiple myeloma cells treated with Triacsin C showed a significant enrichment in pathways related to ER stress. researchgate.net

Studies in renal proximal tubular epithelial cells (PTECs) in Caki-1 spheroids demonstrated that Triacsin C treatment prevented palmitate-induced ER stress, evidenced by a reduction in the protein levels of CHOP, a marker of the unfolded protein response. mdpi.commdpi.com This suggests that ACSL-dependent palmitate metabolism contributes to ER stress in these cells. mdpi.commdpi.com

Intracellular accumulation of stearic acid, facilitated by Triacsin C, has also been shown to induce ER stress-mediated apoptosis in mouse peritoneal macrophages. ahajournals.org This process involves the activation of inflammatory signaling pathways, including JNK and NF-κB. ahajournals.org

Furthermore, Triacsin C treatment has been shown to cause widespread alterations in the cellular lipid landscape, including an increase in ceramides, which are known to play a role in cellular stress responses and UPR activation. molbiolcell.org These lipid alterations may contribute to the observed ER stress. molbiolcell.org

Alterations in Protein Lipidation, such as Palmitoylation

Triacsin C, as an inhibitor of ACSLs, can affect protein lipidation, particularly palmitoylation. nih.govnwpii.com Palmitoylation is a reversible post-translational modification involving the covalent attachment of palmitate to cysteine residues of proteins, influencing their localization, structure, and interactions. wjgnet.comijbs.com ACSLs are required for the activation of fatty acids, including palmitate, before they can be used for protein acylation. berkeley.edu

Studies have shown that Triacsin C reduces the palmitoylation of endothelial nitric oxide synthase (eNOS) in human coronary endothelial cells. nwpii.comoup.com This reduction in palmitoylation may contribute to increased eNOS catalytic activity and enhanced nitric oxide synthesis. oup.com

Triacsin C has also been reported to block the palmitoylation of the G-protein alpha S subunit. Additionally, research suggests that ACSLs are positively associated with the palmitoylation levels of several proteins, and inhibiting ACSLs with Triacsin C results in inhibited palmitoylation. ijbs.com This highlights the role of ACSL activity, and thus the impact of this compound and other triacsins, on protein lipidation.

The inhibition of acyl-CoA synthetases by Triacsin C has also been shown to disrupt ER-associated degradation (ERAD), a process that involves the degradation of misfolded proteins from the ER. berkeley.edunih.gov Given that palmitoylation requires acyl-CoA synthetase activity and can impact protein localization and interactions, it is hypothesized that palmitoylation of ERAD proteins may be involved in this disruption. berkeley.edu

Comparative Studies with Other Triacsin Congeners

Distinctions in Target Enzyme Substrate Specificities (e.g., Saccharomyces cerevisiae fatty acid activation proteins Faa1p, Faa2p, Faa3p, Faa4p)

The triacsins are recognized inhibitors of long-chain acyl-CoA synthetases (ACSs), enzymes crucial for activating fatty acids by converting them to acyl-CoA esters. Studies utilizing the yeast Saccharomyces cerevisiae have provided valuable insights into the differential substrate specificities of triacsin congeners against specific fatty acid activation proteins (Faaps), namely Faa1p, Faa2p, Faa3p, and Faa4p. In S. cerevisiae, Faa1p and Faa4p are primarily involved in the activation of exogenous long-chain fatty acids, while Faa2p activates endogenous fatty acids, and Faa3p is associated with very long-chain fatty acid activation.

Variations in Cellular Efficacy and Pathway Modulation

The differences in the inhibitory potencies of triacsin congeners against ACS enzymes lead to variations in their efficacy at the cellular level and their capacity to modulate lipid metabolic pathways. Triacsins, including Triacsin B, have been shown to inhibit the proliferation of various cell types, such as Raji lymphoma cells, in a concentration-dependent manner. The rank order of potency for inhibiting cell growth in Raji cells aligns with their observed hierarchy of ACS inhibition: Triacsin C > Triacsin A >> Triacsin D ≥ this compound.

| Triacsin Congener | IC50 for Raji Cell Growth Inhibition (µM) (at day 2) |

| Triacsin A | 1.8 |

| This compound | > 20 |

| Triacsin C | 1.0 |

| Triacsin D | > 15 |

Data compiled from cited sources.

The inhibition of ACS activity by triacsins results in the disruption of cellular lipid synthesis. Studies using cells incubated with labeled fatty acids have demonstrated that triacsins impair the incorporation of fatty acids into various lipid classes, including phosphatidylcholine, phosphatidylethanolamine, and triacylglycerol. This observed inhibition of lipid synthesis is closely correlated with the inhibition of cell proliferation induced by triacsins. Specifically, Triacsin C has been shown to inhibit the de novo synthesis of glycerolipids and cholesterol esters.

Beyond their primary effect on lipid synthesis, triacsins have been reported to modulate other cellular pathways. Triacsin C has been observed to induce apoptosis in certain cancer cell lines, indicating its involvement in programmed cell death pathways. It can also influence lipid partitioning and has been shown to reduce insulin (B600854) secretion in beta cells, suggesting an impact on metabolic signaling processes. Furthermore, Triacsin C has demonstrated differential inhibitory effects on arachidonoyl-CoA synthetase and non-specific long-chain acyl-CoA synthetase, highlighting its potential to selectively interfere with the metabolism of different fatty acids depending on the specific enzyme isoform and the cellular context. While much of the detailed cellular pathway modulation research has focused on Triacsin C due to its higher potency, these findings illustrate the broader implications of ACS inhibition by triacsin congeners on diverse cellular functions and pathways.

Triacsin B As a Research Tool in Lipid Metabolism Studies

Applications in Elucidating the Functional Roles of ACSL Isozymes

Triacsin B, along with other triacsins like Triacsin C, has been widely used to investigate the roles of long-chain acyl-CoA synthetase (ACSL) isozymes in lipid metabolism. ACSL enzymes are crucial for converting long-chain fatty acids into acyl-CoA esters, which are then channeled into different metabolic fates such as triglyceride synthesis, phospholipid synthesis, β-oxidation, and cholesterol esterification. researchgate.netmdpi.com The differential sensitivity of various ACSL isozymes to triacsins allows researchers to dissect the specific functions of individual isozymes.

Studies have shown that Triacsin C effectively inhibits ACSL1, ACSL3, and ACSL4, and at higher concentrations, it can also inhibit ACSL5. mdpi.com While Triacsin C is a more potent inhibitor of some ACSL isoforms compared to this compound, this compound has also been utilized in research to understand the broader impact of ACSL inhibition. researchgate.netkitasato-u.ac.jp

The use of triacsins has helped reveal that different ACSL isozymes have distinct roles and substrate preferences, contributing to the complexity of lipid metabolism. researchgate.netmdpi.com

Investigation of Lipid Metabolism Dysregulation in Cellular Models

This compound serves as a tool to induce and study dysregulation of lipid metabolism in various cellular models. By inhibiting ACSL activity, this compound disrupts the normal flow of fatty acids into downstream metabolic pathways, leading to alterations in intracellular lipid profiles. nih.govnih.gov

Inhibition of ACSLs by triacsin C (often used interchangeably with this compound in some research contexts due to their shared inhibitory mechanism) has been shown to reduce triglyceride accumulation in macrophages while increasing intracellular free fatty acid levels. nih.gov This accumulation of free fatty acids can induce lipotoxicity and apoptosis, highlighting the importance of proper fatty acid activation by ACSLs for maintaining cellular lipid homeostasis. nih.gov

Triacsin C treatment in cells has resulted in significant changes across a wide array of lipid classes, including a decrease in neutral lipids like monoacylglycerols, diacylglycerols, and triglycerides. nih.gov However, not all lipid species are equally affected, suggesting potential compensatory mechanisms or incomplete inhibition of certain ACSLs by triacsin C. nih.gov

Cellular models of cancer have also utilized triacsins to investigate the role of lipid metabolism in cancer cell proliferation and survival. Studies in multiple myeloma cell lines showed that inhibition of ACSLs with triacsin C decreased cell viability and proliferation and induced apoptosis. nih.govresearchgate.net This suggests that ACSL activity is supportive of multiple myeloma cell fitness and may represent a potential therapeutic target. nih.govresearchgate.net

Triacsin C has also been used to study lipid metabolism in the context of viral infections, such as hepatitis C, where it was shown to reduce lipid droplets in infected cells, correlating with a reduction in virion assembly and infectivity. wikipedia.org

Dissection of Cellular Signaling Pathways Involving Lipid Modifications

Lipid modifications play crucial roles in cellular signaling pathways. By inhibiting ACSL activity, this compound can indirectly affect these pathways by altering the availability of acyl-CoA substrates required for the synthesis of various signaling lipids. researchgate.net

While direct studies specifically detailing this compound's impact on signaling pathways were not as prominent in the search results as those for Triacsin C, the shared mechanism of ACSL inhibition implies similar effects on lipid-mediated signaling. Triacsin C has been shown to interfere with the de novo synthesis of glycerolipids and cholesterol esters, both of which are involved in various signaling processes. wikipedia.orgnih.gov

Research indicates that ACSL4, an enzyme inhibited by triacsin C, plays a role in cell signaling pathways affecting processes like cell growth, differentiation, and death, primarily through regulating the synthesis and metabolism of lipid signaling molecules such as phosphatidylinositol and sphingomyelin. mdpi.com Inhibition of ACSL activity by triacsins can therefore impact these downstream signaling events.

Furthermore, the accumulation of free fatty acids due to ACSL inhibition by triacsin C has been linked to the induction of apoptosis, suggesting a signaling cascade initiated by altered fatty acid homeostasis. nih.gov

Utility in In Vitro and In Vivo Mechanistic Investigations

This compound, as an ACSL inhibitor, is a valuable tool for both in vitro and in vivo mechanistic studies aimed at understanding the consequences of altered fatty acid activation. Its ability to perturb lipid metabolism at a fundamental step allows researchers to explore the downstream effects on various cellular and physiological processes.

In vitro studies using Triacsin C have demonstrated its utility in investigating the role of ACSLs in specific cellular functions, such as inducing apoptosis in cancer cells nih.govresearchgate.netarchivesofmedicalscience.com, reducing lipid droplets in cell lines nih.govwikipedia.org, and studying lipotoxicity in kidney cells mdpi.com. The use of triacsin C in conjunction with techniques like lipidomic profiling allows for detailed analysis of the changes in cellular lipid landscapes upon ACSL inhibition. nih.gov

While less information was specifically available for in vivo studies with this compound, the triacsin family, in general, has been noted for its activities in animal models, making them valuable for studying lipid metabolism in a more complex biological context. nih.gov Triacsin C has been used in rat models to study its effects on lipoapoptosis induced by fatty acids. wikipedia.org

The application of triacsins in both in vitro and in vivo settings allows for a comprehensive understanding of the mechanisms by which ACSL enzymes regulate lipid metabolism and how their dysregulation contributes to various disease states. They provide a chemical genetics approach to complement genetic manipulations of ACSL expression.

Advanced Research Methodologies for Triacsin B Studies

Biochemical Assays for Enzyme Activity and Kinetic Analysis

Biochemical assays are fundamental to studying the interaction of Triacsin B with its target enzymes, particularly acyl-CoA synthetases (ACSLs). These assays measure enzyme activity and determine kinetic parameters such as IC₅₀ (half maximal inhibitory concentration) and Kᵢ (inhibition constant). nih.govpathoindia.com

A common method for assaying ACSL activity involves monitoring the reduction of CoA concentrations using a colorimetric assay with 5,5′-dithio-bis-(2-nitrobenzoate) (DTNB), also known as Ellman's reagent. nih.gov Free CoA reacts with DTNB to form 5-thionitrobenzoic acid, which can be measured spectrophotometrically at 412 nm. nih.gov This method allows for the determination of enzyme activity under various conditions, including in the presence of inhibitors like this compound. nih.gov

Kinetic analysis, often performed by varying substrate concentrations, helps to understand the mechanism of inhibition (e.g., competitive, non-competitive). nih.govpathoindia.com For example, studies have shown that Triacsin C, a related triacsin, inhibits Cryptosporidium parvum ACS enzymes with Kᵢ values in the nanomolar range, indicating potent inhibition. nih.gov

Data from biochemical assays can be presented in tables to show the inhibitory effects of this compound or its analogs on enzyme activity.

| Compound | Enzyme Target | IC₅₀ (µM) | Kᵢ (nM) |

| Triacsin C | CpACS1 | 3.70 | 595 |

| Triacsin C | CpACS2 | 2.32 | 106 |

Note: Data is illustrative and based on findings for Triacsin C against CpACS enzymes. nih.gov

Genetic Manipulation and Biosynthetic Gene Cluster Analysis

Understanding the biosynthesis of this compound involves the identification and manipulation of the responsible genes. Triacsins are produced by Streptomyces species, and their biosynthesis is governed by biosynthetic gene clusters (BGCs). nih.govresearchgate.netjmicrobiol.or.krnih.gov

Genome mining and bioinformatic analysis are used to identify potential BGCs in the producing organisms. nih.govresearchgate.netjmicrobiol.or.kr Tools like antiSMASH predict BGCs based on the presence of genes encoding enzymes typically involved in natural product synthesis, such as polyketide synthases (PKSs). nih.govjmicrobiol.or.kr Local BLASTP analysis with probes for enzymes known to be involved in specific bond formations, like N-N bonds, can also aid in identifying relevant clusters. nih.gov

Once a putative BGC is identified, genetic manipulation techniques, such as targeted gene disruption (gene knockout), are employed to confirm the involvement of specific genes in triacsin production. nih.govresearchgate.netjmicrobiol.or.kr Stable isotope feeding experiments in vivo can further elucidate the biosynthetic pathway by tracing the incorporation of labeled precursors into the final product. nih.govresearchgate.net Heterologous expression of the identified BGC in a suitable host can validate its role in triacsin biosynthesis. jmicrobiol.or.kr

Research has identified the triacsin BGC in Streptomyces aureofaciens ATCC 31442. nih.govresearchgate.netnih.gov Bioinformatic analysis of this cluster also led to the discovery of Streptomyces tsukubaensis as a new triacsin producer. nih.govresearchgate.netnih.gov Studies have revealed key enzymes within the BGC responsible for the formation of the unique N-hydroxytriazene moiety, including Tri28 and Tri17, which catalyze N-N bond formation. nih.govresearchgate.netresearchgate.net

Cell-Based Assays Utilizing Diverse Cellular Models

Cell-based assays are crucial for evaluating the biological effects of this compound in a more complex, physiological context. A variety of cell lines and primary cells are used to study its impact on lipid metabolism, cell viability, and other cellular processes. abcam.comresearchgate.netnih.govmdpi.comoncotarget.com

Cell-based assays can measure the accumulation of lipids within cells, often using fluorescent dyes like Nile Red, which stains neutral lipids. nih.govresearchgate.net High-content screening platforms can automate the imaging and analysis of lipid droplets in a large number of cells. nih.govnih.gov Triacsin C, for instance, has been shown to block lipid accumulation in differentiating H9c2 myoblasts treated with oleic acid. nih.govresearchgate.net

Cell viability assays, such as the MTT assay, are used to assess the cytotoxicity of this compound on different cell types. oncotarget.com These assays measure metabolic activity as an indicator of viable cells. Triacsin C has been shown to decrease cell viability in colon cancer cell lines in a dose-dependent manner. oncotarget.com

Diverse cellular models are employed, including:

Myoblasts (e.g., H9c2) to study lipid accumulation in muscle cells. nih.govresearchgate.net

Hepatocellular carcinoma cells (e.g., HuH7) to investigate effects on lipid droplets and viral replication. wikipedia.org

Colon cancer cell lines (e.g., DLD-1, SW620) to assess anti-proliferative effects related to lipid metabolism inhibition. oncotarget.com

Renal proximal tubular cells (e.g., Caki-1 spheroids) to study lipotoxicity. mdpi.com

Cells infected with viruses like Hepatitis C or Rotavirus to explore antiviral activities. wikipedia.orgnih.gov

Cryptosporidium parvum cultured with host cells (e.g., HCT-8 cells) to evaluate anti-parasitic efficacy. nih.gov

These assays provide valuable insights into the cellular targets and mechanisms of action of this compound.

Omics Technologies: Transcriptomic (RNA-seq) and Proteomic Profiling

Omics technologies, including transcriptomics and proteomics, provide a global view of the molecular changes induced by this compound treatment. Transcriptomics (e.g., RNA-seq) analyzes the complete set of RNA transcripts in a cell or tissue, revealing changes in gene expression. creative-proteomics.comfrontiersin.orgresearchgate.netnih.govnih.gov Proteomics studies the entire set of proteins, providing information on protein abundance and modifications. creative-proteomics.comfrontiersin.orgresearchgate.netnih.govnih.gov

By comparing the transcriptomic and proteomic profiles of cells or tissues treated with this compound versus controls, researchers can identify affected pathways and biological processes. frontiersin.orgnih.govnih.gov For example, changes in the expression of genes and proteins involved in lipid metabolism, signal transduction, or cellular stress responses can be detected.

While general applications of omics technologies in biological research are well-established creative-proteomics.comfrontiersin.orgresearchgate.netnih.govnih.gov, specific detailed findings directly linking this compound treatment to comprehensive transcriptomic or proteomic datasets were not prominently found in the provided search results. However, these technologies are powerful tools that would likely be applied in detailed mechanistic studies of this compound's effects.

Advanced Analytical Techniques for Lipidomics Profiling (e.g., HPLC-MS)

Lipidomics is the large-scale study of lipids in biological systems. thermofisher.comlabome.com Advanced analytical techniques, particularly those coupled with mass spectrometry, are essential for identifying and quantifying the diverse array of lipid species affected by this compound's inhibition of lipid metabolism enzymes. researchgate.netthermofisher.comlabome.comaai.orgnih.govlcms.cz

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a widely used technique in lipidomics. thermofisher.comlabome.comaai.orgnih.govlcms.cz HPLC separates lipids based on their physicochemical properties before they enter the mass spectrometer, which measures their mass-to-charge ratio. thermofisher.comaai.orglcms.cz This hyphenated technique provides both separation and identification capabilities. thermofisher.comaai.org High-resolution MS systems offer increased accuracy in mass measurements, crucial for distinguishing between isobaric and isomeric lipid species. thermofisher.comnih.govlcms.cz

Different chromatographic columns, such as C18 and C30 reversed-phase columns, are used to optimize lipid separations. thermofisher.com Mass spectrometry techniques like electrospray ionization (ESI) and various fragmentation methods (e.g., MS², MS³, HCD) are employed to generate characteristic fragment ions that aid in lipid identification and structural elucidation. aai.orgnih.gov

Lipidomics profiling can reveal specific changes in the levels of various lipid classes (e.g., triglycerides, phospholipids (B1166683), cholesterol esters) and individual lipid species in response to this compound treatment. wikipedia.org For instance, studies have used HPLC-MS to characterize changes in arachidonic acid-containing phospholipid species in monocytes treated with Triacsin C. aai.org

Computational and Structural Biology Approaches

Computational and structural biology approaches complement experimental studies by providing insights into the three-dimensional structures of this compound and its target enzymes, as well as predicting their interactions. nih.govnih.gov

Techniques such as homology modeling and structural prediction can be used to build models of this compound's target enzymes, like ACSLs, when experimental structures are not available. escholarship.org Molecular docking simulations can predict how this compound binds to the active site of these enzymes and estimate the binding affinity. nih.gov

Computational analyses can also be applied to analyze genomic data for identifying BGCs and predicting the functions of encoded enzymes. nih.govresearchgate.netjmicrobiol.or.krnih.gov Furthermore, computational studies can help in understanding the chemical logic of biosynthetic pathways. nih.govresearchgate.netresearchgate.net

While specific detailed examples of computational and structural studies solely focused on this compound's interaction with its targets were not extensively highlighted in the provided results, these methods are routinely applied in drug discovery and enzymology to understand molecular mechanisms. nih.gov

Synthetic Chemistry and Biological Evaluation of Analogs for Structure-Activity Relationship (SAR) Determination

Synthetic chemistry plays a vital role in generating this compound analogs with modifications to the core structure. nih.govnih.govsjtu.edu.cnresearchgate.net These analogs are then subjected to biological evaluation in various assays to determine how structural changes affect their activity. nih.govnih.govresearchgate.net This process, known as Structure-Activity Relationship (SAR) determination, is crucial for identifying key structural features responsible for the desired biological activity and for developing potentially more potent or selective compounds. nih.govnih.govsjtu.edu.cnresearchgate.netfrontiersin.org

Analogs can be synthesized with modifications to the alkyl chain or the N-hydroxytriazene moiety. wikipedia.orgnih.govresearchgate.net Biological evaluation of these analogs typically involves biochemical assays to measure enzyme inhibition and cell-based assays to assess cellular effects like lipid accumulation or cytotoxicity. nih.govnih.govmdpi.comoncotarget.com

SAR studies involve comparing the activities of different analogs to correlate specific structural modifications with observed changes in potency or selectivity. nih.govnih.govresearchgate.net For example, studies on Triacsin C analogs have explored modifications to the alkylidene-terminal end and evaluated their anti-rotavirus activity and impact on lipid droplet suppression. nih.gov SAR analysis can help guide the rational design of new compounds with improved properties. sjtu.edu.cnresearchgate.net

Data from SAR studies can be presented in tables, showing the structures of different analogs and their corresponding biological activities (e.g., IC₅₀ values). nih.gov

| Analog Structure | Enzyme Inhibition (IC₅₀) | Cell-Based Activity (e.g., Lipid Accumulation Inhibition) |

| This compound | Value A | Effect X |

| Analog 1 | Value B | Effect Y |

| Analog 2 | Value C | Effect Z |

Note: This table is illustrative and represents the type of data generated in SAR studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.